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Cat. No.: B018497
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Introduction
In the landscape of pharmaceutical research and drug development, the precise structural

elucidation of novel chemical entities is paramount. This technical guide provides an in-depth

analysis of the spectroscopic data for Methyl 3-[(4-formylphenoxy)methyl]benzoate (CAS

225942-73-4). It is important to note that the nomenclature for this compound can be

ambiguous. This guide focuses on the structure containing a methylene (-CH2-) bridge, as it is

a chemically characterized substance.

This document is intended for researchers, scientists, and professionals in drug development,

offering a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in

fundamental principles of spectroscopy and supported by comparative analysis with structurally

related molecules.
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Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure.

Molecular Formula: C₁₆H₁₄O₄[1][2]

Molecular Weight: 270.28 g/mol [1][2]

The structure comprises a methyl benzoate moiety linked via a methylene ether bridge to a 4-

formylphenoxy group. This unique arrangement of functional groups gives rise to a distinct

spectroscopic fingerprint.

Caption: Molecular Structure of Methyl 3-[(4-formylphenoxy)methyl]benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the absence of a publicly available experimental spectrum for the title

compound, the following data is predicted based on established chemical shift principles and

data from analogous structures.

¹H NMR (Proton NMR) Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500

MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as an internal standard.[3]

Predicted ¹H NMR Data:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 s 1H
Aldehydic proton (-

CHO)

~8.0 - 7.2 m 8H Aromatic protons

~5.2 s 2H
Methylene protons (-

O-CH₂-Ar)

~3.9 s 3H
Methyl ester protons (-

COOCH₃)

Interpretation:

Aldehydic Proton (~10.0 ppm): The proton of the formyl group is highly deshielded due to the

electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far

downfield.

Aromatic Protons (~8.0 - 7.2 ppm): The eight aromatic protons on the two benzene rings will

resonate in this region. The protons on the benzoate ring will exhibit splitting patterns

characteristic of a 1,3-disubstituted ring, while the protons on the phenoxy ring will show

patterns typical of a 1,4-disubstitution.

Methylene Protons (~5.2 ppm): The two protons of the methylene bridge are in an electron-

rich environment, flanked by an oxygen atom and an aromatic ring, leading to a downfield

shift. They are expected to appear as a singlet.

Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group will give a

characteristic singlet in the upfield region of the aromatic spectrum.

¹³C NMR (Carbon-13) Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be recorded at 100 or 125 MHz in CDCl₃

with TMS as the internal standard.[3]

Predicted ¹³C NMR Data:
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Chemical Shift (δ, ppm) Assignment

~191 Aldehydic Carbonyl (C=O)

~166 Ester Carbonyl (C=O)

~163 Aromatic C-O (phenoxy)

~157 Aromatic C-O (benzoate)

~138 - 115 Aromatic Carbons

~70 Methylene Carbon (-O-CH₂-Ar)

~52 Methyl Ester Carbon (-COOCH₃)

Interpretation:

Carbonyl Carbons: Two distinct carbonyl signals are expected. The aldehydic carbonyl will

be the most downfield signal due to its direct attachment to a proton. The ester carbonyl will

appear slightly upfield.

Aromatic Carbons: A complex set of signals will be observed for the 12 aromatic carbons.

The carbons directly attached to oxygen atoms will be the most downfield among the

aromatic signals.

Aliphatic Carbons: The methylene carbon of the ether linkage will resonate around 70 ppm,

and the methyl ester carbon will appear at approximately 52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum would typically be obtained using a Fourier-transform

infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.[2]

Predicted IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~2850, 2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1720 Strong, Sharp Ester C=O Stretch

~1690 Strong, Sharp Aldehyde C=O Stretch

~1600, 1500 Medium Aromatic C=C Bending

~1250 Strong Aryl-O-C Stretch (Asymmetric)

~1100 Strong C-O Stretch (Symmetric)

Interpretation: The key diagnostic peaks in the IR spectrum will be the two strong carbonyl

absorptions for the ester and aldehyde groups. The presence of the characteristic C-H

stretching frequencies for aromatic, aliphatic, and aldehydic protons, as well as the strong C-O

stretching bands of the ether and ester functionalities, would confirm the proposed structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Protocol: An electron ionization (EI) mass spectrum would be acquired on a mass

spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Predicted Mass Spectrometry Data:
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m/z Interpretation

270 Molecular Ion (M⁺)

241 [M - CHO]⁺

211 [M - COOCH₃]⁺

149 [C₆H₄(CHO)O-CH₂]⁺

121 [C₆H₄CHO]⁺

135 [C₆H₄COOCH₃]⁺

Interpretation: The molecular ion peak at m/z 270 would confirm the molecular weight of the

compound. The fragmentation pattern would likely involve the loss of the formyl radical (-CHO),

the methoxycarbonyl radical (-COOCH₃), and cleavage at the ether linkage, leading to

characteristic fragment ions that correspond to the different parts of the molecule.

[M]⁺˙
m/z 270

[M-CHO]⁺
m/z 241

- CHO

[M-COOCH₃]⁺
m/z 211- COOCH₃

[C₆H₄(CHO)O-CH₂]⁺
m/z 149

α-cleavage

[C₆H₄COOCH₃]⁺
m/z 135

ether cleavage [C₆H₄CHO]⁺˙
m/z 121

- CH₂

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 3-

[(4-formylphenoxy)methyl]benzoate. The presented NMR, IR, and MS data, derived from
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established principles and comparison with analogous structures, offer a robust framework for

the characterization of this molecule. Experimental verification of these predictions will be

crucial for the definitive structural confirmation required in rigorous drug development and

scientific research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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